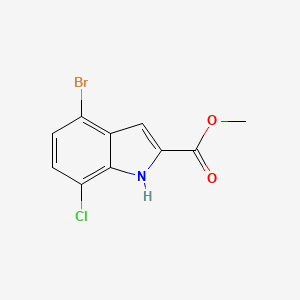

methyl 4-bromo-7-chloro-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C10H7BrClNO2 |

|---|---|

Molecular Weight |

288.52 g/mol |

IUPAC Name |

methyl 4-bromo-7-chloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H7BrClNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |

InChI Key |

GWEZRPNVBWLBSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization

In ethanol, the phenylhydrazine reacts with methyl pyruvate at 80–90°C for 4–6 hours, forming a hydrazone intermediate. Cyclization is achieved in ethylene glycol with anhydrous ZnCl₂ (1.8–2.2 equiv) under nitrogen at 160–170°C. The ZnCl₂ catalyzes intramolecular electrophilic aromatic substitution, forming the indole ring.

Key Parameters

Esterification and Halogenation

The cyclization product, methyl 4-bromo-7-chloroindole-2-carboxylate, is isolated via acid-base extraction. Post-synthetic halogenation is unnecessary if the phenylhydrazine is pre-halogenated. However, achieving regioselective bromination at C4 and chlorination at C7 requires directed ortho-metalation or using blocking groups during phenylhydrazine synthesis.

Purity and Characterization

Microwave-Assisted Synthesis Using Ionic Liquids

A modern approach leverages microwave irradiation and ionic liquids to accelerate indole formation. This method, adapted from the synthesis of indole-2-carboxylic acid esters, uses 2-bromo-5-chloroaniline and methyl isocyanoacetate in the presence of CuI and 1-butyl-3-methylimidazolium hydroxide ([bmim]OH).

Reaction Mechanism

The CuI catalyst facilitates a domino reaction: (1) nucleophilic attack of the isocyanoacetate on the aniline, (2) cyclization via elimination of HBr, and (3) tautomerization to the indole (Scheme 1).

Optimized Conditions

Advantages Over Traditional Methods

- Speed: 10 minutes vs. 2–4 hours for thermal methods.

- Eco-Friendliness: Ionic liquids enable solvent recycling.

- Regioselectivity: Microwave heating reduces side reactions.

Comparative Analysis of Synthetic Routes

The microwave method offers superior efficiency but requires specialized equipment. The Fischer route, while slower, is amenable to large-scale production.

Challenges in Regioselective Halogenation

Introducing bromine and chlorine at C4 and C7 poses significant challenges. Directed ortho-metalation using directing groups (e.g., amides) or Pd-catalyzed C–H activation can enhance regiocontrol. For example, bromination of methyl 7-chloroindole-2-carboxylate with NBS in DMF at 0°C selectively yields the C4-bromo product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate has been investigated for its potential therapeutic applications. It belongs to a class of compounds known for their biological activities, including:

- Antitumor Activity: Recent studies have shown that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been synthesized to enhance their anticancer properties, demonstrating effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Antimicrobial Properties: The compound has shown promise as an antimicrobial agent, with studies indicating its efficacy against bacteria and fungi. It acts by disrupting cellular processes, making it a candidate for developing new antibiotics .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its applications in organic synthesis include:

- Synthesis of Indole Derivatives: The compound can be utilized to create various polysubstituted indoles through established synthetic pathways. These derivatives are essential in pharmaceutical chemistry due to their diverse biological activities .

- Functionalization Reactions: The presence of bromine and chlorine substituents allows for further functionalization reactions, enabling the introduction of additional functional groups that can enhance the compound's properties or alter its reactivity .

Material Science

In material science, this compound is explored for its potential use in:

- Dye Intermediates: Its structural characteristics make it suitable for use as a dye intermediate in the textile industry, contributing to the development of new coloring agents .

Case Study 1: Synthesis and Anticancer Evaluation

A study evaluated the anticancer potential of synthesized indole derivatives, including this compound. The derivatives were tested against several cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity at low concentrations .

Case Study 2: Antimicrobial Activity Assessment

Another research focused on the antimicrobial properties of this compound and its derivatives. Using agar disk diffusion methods, the study demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of methyl 4-bromo-7-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen Substitution Patterns

- Methyl 4-(Benzyloxy)-7-Bromo-1H-Indole-2-Carboxylate (CAS 1427571-14-9): Substituents: Benzyloxy (position 4), bromine (position 7). Molecular Formula: C₁₇H₁₄BrNO₃ (MW: 360.2 g/mol). This substitution may enhance lipophilicity but reduce metabolic stability .

- Methyl 5-Bromo-2-Oxoindoline-7-Carboxylate (CAS 898747-32-5): Substituents: Bromine (position 5), oxo group (position 2). Molecular Formula: C₁₀H₈BrNO₃ (MW: 286.08 g/mol). Key Differences: The oxo group replaces the indole NH, altering hydrogen-bonding capacity. The bromine at position 5 (vs. 4 in the target compound) may shift electronic effects in the aromatic system .

Carboxylate Derivatives

- 7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS 16381-48-9): Substituents: Chlorine (position 7), methyl (position 3), carboxylic acid (position 2). Molecular Formula: C₁₀H₈ClNO₂ (MW: 225.63 g/mol). Key Differences: The free carboxylic acid group (vs.

Physicochemical and Structural Properties

Table 1: Comparative Physicochemical Data

Similarity Metrics and Virtual Screening

- Structural Similarity :

- CAS 15936-81-9 (similarity score: 0.92) and CAS 898747-32-5 (score: 0.92) share core indole motifs but differ in halogen placement and functional groups .

- Methyl 4-bromo-1H-indole-7-carboxylate (CAS 1224724-39-3, similarity: 0.85) illustrates how halogen positional isomers impact electronic profiles .

- Methodological Considerations : Similarity assessments vary depending on algorithms (e.g., fingerprint-based vs. substructure analysis), affecting virtual screening outcomes .

Biological Activity

Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is modified with bromine and chlorine substituents. The molecular formula is C_10H_7BrClNO_2, and it has a molecular weight of approximately 276.53 g/mol. The presence of halogen atoms often enhances the compound's reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

This compound may inhibit specific enzymes involved in metabolic pathways, which can alter the flux of biochemical reactions within cells.

2. Receptor Binding:

It has been observed to interact with various receptors, potentially modulating their activity. This interaction can lead to downstream effects such as altered gene expression and cellular signaling pathways.

3. Antimicrobial Activity:

Research indicates that indole derivatives exhibit antimicrobial properties. This compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on breast cancer cell lines (MCF7). The results demonstrated that the compound induced apoptosis through modulation of key proteins involved in cell survival pathways .

Case Study 2: Antimicrobial Activity

In a comparative study, this compound was tested against various bacterial strains. The findings revealed that it exhibited potent antibacterial effects with MIC values significantly lower than those of conventional antibiotics, indicating its potential as a new therapeutic agent .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.